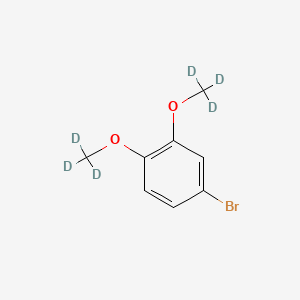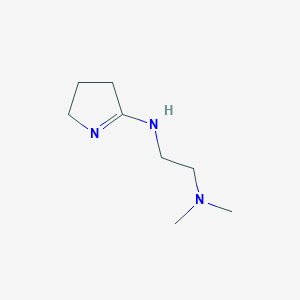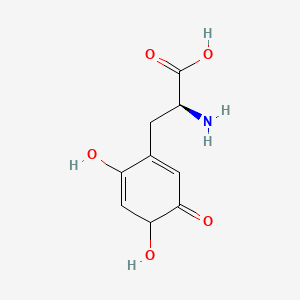
6-Hydroxydopaquinone; 1,5-Cyclohexadiene-1-propanoic acid, a-amino-6-hydroxy-3,4-dioxo-, (aS)-; (2S)-2-Amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxydopaquinone, also known as topaquinone, is a compound with the chemical formula C9H9NO5. It is a derivative of dopaquinone and is characterized by the presence of hydroxyl groups attached to the quinone ring. This compound is of significant interest due to its biological activity and its role as a cofactor in certain enzymes, particularly in amine oxidases .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxydopaquinone typically involves the oxidation of 6-hydroxydopa. One common method is through Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds .
Industrial Production Methods: While specific industrial production methods for 6-Hydroxydopaquinone are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
化学反应分析
Types of Reactions: 6-Hydroxydopaquinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic catalysts such as sulfuric acid or acetic acid are used in acetoxylation reactions.
Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which can have different biological and chemical properties depending on the specific substituents introduced during the reactions .
科学研究应用
6-Hydroxydopaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of quinones.
Biology: It serves as a cofactor in amine oxidases, enzymes that catalyze the oxidative deamination of primary amines.
Medicine: Research into its role in enzymatic reactions has implications for understanding diseases related to amine oxidase activity, such as neurodegenerative disorders.
Industry: Its derivatives are explored for potential use in dye production and as intermediates in the synthesis of other biologically active compounds
作用机制
The mechanism of action of 6-Hydroxydopaquinone involves its role as a cofactor in amine oxidases. These enzymes catalyze the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide, and ammonia. The compound binds covalently to the active site of the enzyme, facilitating the transfer of electrons and the subsequent oxidation of the substrate .
相似化合物的比较
Dopaquinone: A precursor to melanin and other pigments, it shares structural similarities with 6-Hydroxydopaquinone but lacks the hydroxyl group at the 6-position.
Hydroxyquinones: A broad class of compounds with hydroxyl groups attached to the quinone ring, they exhibit diverse biological activities and chemical properties.
Uniqueness: 6-Hydroxydopaquinone is unique due to its specific role as a cofactor in amine oxidases and its distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions, as well as its involvement in enzymatic processes, sets it apart from other hydroxyquinones .
属性
分子式 |
C9H11NO5 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4,6-dihydroxy-3-oxocyclohexa-1,5-dien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,8,11,13H,1,10H2,(H,14,15)/t5-,8?/m0/s1 |
InChI 键 |
IPMYGDXCPUIOHK-NTFOPCPOSA-N |
手性 SMILES |
C1=C(C(=CC(=O)C1O)C[C@@H](C(=O)O)N)O |
规范 SMILES |
C1=C(C(=CC(=O)C1O)CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
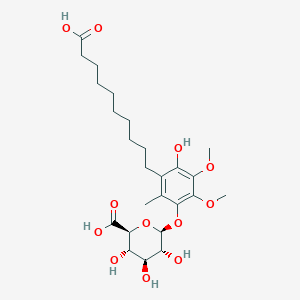
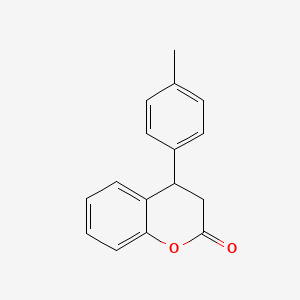

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
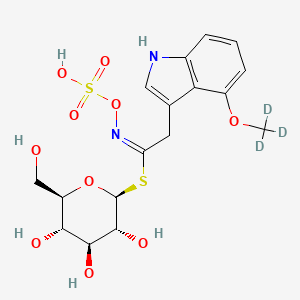
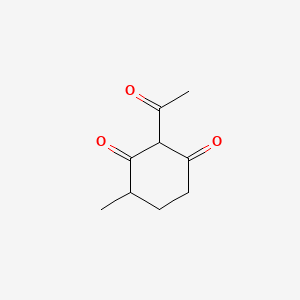
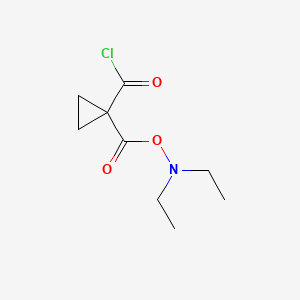

![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

